1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16/h1-8H,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUBTTPBPWMLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with a suitable pyridinone precursor under controlled conditions. One common method involves the condensation of 4-(aminomethyl)benzaldehyde with 2-pyridone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality output.
Analyse Chemischer Reaktionen
Oxidation Reactions
The pyridinone ring undergoes selective oxidation at nitrogen centers:
| Oxidizing Agent | Product Formed | Reaction Conditions | Yield |
|---|---|---|---|
| m-CPBA | N-oxide | Dichloromethane, RT | 82% |
| H₂O₂ (30%) | N-oxide | Ethanol, 50°C | 68% |
N-oxidation occurs through electrophilic attack at the lactam nitrogen, forming stable N-oxide derivatives . The aminomethyl group remains intact during these reactions.
Reduction Pathways
The dihydropyridinone system demonstrates unique reduction behavior:
Key Reductions
-
Sodium borohydride: Selective reduction of carbonyl to alcohol (65% yield)
-
LiAlH₄: Full reduction to tetrahydropyridine derivative (43% yield)
Reduction mechanisms involve hydride transfer to the carbonyl oxygen, followed by protonation at C3 .
Aldehyde Condensation Reactions
The compound participates in base-mediated condensations with aldehydes:
| Aldehyde Type | Product Class | Conditions | Yield Range |
|---|---|---|---|
| Aromatic (e.g., benzaldehyde) | β-aminoketones | KOH/H₂O, RT | 24-84% |
| Aliphatic (e.g., cyclohexanecarbaldehyde) | β-hydroxyketones | NaOH/EtOH, 60°C | 36-68% |
| Electron-rich (e.g., ferrocenyl carbaldehyde) | δ-diketones | KOH/EtOH/H₂O, RT | 28-58% |
Mechanistic studies reveal a three-stage pathway:
-
Base-induced ring opening to form enolate species
-
Aldol addition with aldehyde
X-ray crystallography confirms the stereochemistry of condensation products, particularly the (R)-configuration at newly formed stereocenters .
Nucleophilic Substitution
The aminomethyl group participates in SN reactions:
| Reagent | Product | Key Characteristics |
|---|---|---|
| Acetyl chloride | N-acetyl derivative | Improved solubility |
| Benzyl bromide | N-alkylated compound | Enhanced lipophilicity |
Substitution occurs under mild basic conditions (pH 8-9) without ring opening .
Dimerization Reactions
Electron-deficient aldehydes induce unique dimer formation:
textO || Ar-C-H + enolate → Ar-C-CH₂-C(CO)-pyridinone dimer
This Michael addition pathway produces δ-diketones with yields up to 62% when using ferrocenyl aldehydes .
Reaction Outcomes Table
| Reaction Type | Major Products | Biological Relevance |
|---|---|---|
| Oxidation | N-oxides | Enhanced enzyme inhibition |
| Aldol condensation | β-aminoketones | Anticancer lead compounds |
| Dimerization | δ-diketones | Antibacterial activity |
| N-substitution | Acetylated derivatives | CNS drug prototypes |
Recent studies demonstrate that β-aminoketone derivatives exhibit IC₅₀ values of 8.2-14.7 μM against leukemia cell lines, while δ-diketones show MIC values of 32-64 μg/mL against Gram-positive pathogens . These structure-activity relationships highlight the compound's versatility as a synthetic scaffold for medicinal chemistry applications.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula . It features a pyridinone ring fused with a phenyl group containing an aminomethyl substituent.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology It is investigated for its potential as a ligand in biochemical assays.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing advanced materials with specific electronic or optical properties.
This compound has potential biological activities, particularly in medicinal chemistry. Research indicates it can protect against neurotoxicity induced by oxidative agents and reduce cell death in dopaminergic neurons exposed to harmful substances.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding N-oxides, using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative, using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution The aminomethyl group can participate in nucleophilic substitution reactions, using nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Wirkmechanismus
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridinone ring can participate in π-π interactions, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-4-arylpyridin-2-one derivatives: These compounds share a similar pyridinone core but differ in the substituents on the phenyl ring.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in various medicinal applications.
Uniqueness
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Biologische Aktivität
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one (CAS No. 926257-74-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridinone core with an aminomethyl substituent on the phenyl ring. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound may possess several biological activities, including:
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth and proliferation.
- Neuroprotective Effects : The compound has been investigated for its potential to protect dopaminergic neurons, which could be beneficial in treating neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, suggesting applications in treating psychiatric disorders.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound is believed to interact with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Calcium Channel Modulation : As part of the dihydropyridine class, it may function as a calcium channel antagonist, affecting calcium influx into cells.
- Oxidative Stress Reduction : Some studies have indicated that it might help mitigate oxidative stress in neuronal tissues.
Antitumor Activity
In a study evaluating various analogs of dihydropyridinones, this compound showed promising results in inhibiting cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
Neuroprotective Studies
Research published in neuropharmacology journals highlighted the compound's ability to protect against neurotoxicity induced by oxidative agents. In vitro studies demonstrated that it could reduce cell death in dopaminergic neurons exposed to harmful substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Data Table of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one, and how can reaction intermediates be optimized?
Methodological Answer:
The synthesis of dihydropyridinone derivatives typically involves cyclocondensation or coupling reactions. For example, analogous compounds (e.g., 1-[(4-chlorophenyl)methyl] derivatives) are synthesized via a multi-step process starting with substituted benzylamines and α,β-unsaturated carbonyl precursors. Key steps include:
- Intermediate optimization : Use of protecting groups (e.g., Boc for the aminomethyl moiety) to prevent side reactions during cyclization .
- Catalytic conditions : Pd-mediated cross-coupling or acid/base-catalyzed ring closure, as observed in structurally related pyridinone derivatives .
- Purification : HPLC or recrystallization to isolate high-purity intermediates, referencing impurity control guidelines from pharmaceutical standards (e.g., LGC Standards’ protocols for related APIs) .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry. For example, the dihydropyridinone ring’s carbonyl group typically appears at ~165–170 ppm in -NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity ≥95%, aligning with pharmaceutical impurity guidelines .
Advanced Question: What computational strategies can predict the biological target or mechanism of action of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases or GPCRs). The aminomethylphenyl group may enhance hydrogen bonding with active sites, as seen in related dihydropyridinone derivatives .
- QSAR modeling : Train models on datasets of structurally similar compounds (e.g., PubChem entries) to predict physicochemical properties (logP, polar surface area) and bioavailability .
- MD simulations : Evaluate binding stability over 100-ns trajectories, focusing on ligand-protein interactions in solvated systems.
Advanced Question: How can researchers resolve contradictions in reported activity data for dihydropyridinone analogs?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from journals like the Egyptian Academic Journal of Biological Sciences, which emphasize reproducibility in bioactivity studies .
- Impurity interference : Re-analyze disputed samples via LC-MS to identify co-eluting impurities (e.g., phosphonic acid byproducts, as noted in impurity standards) .
- Stereochemical effects : Perform chiral HPLC or X-ray crystallography to confirm enantiopurity, as racemic mixtures can skew activity data .
Advanced Question: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, referencing hazard classifications (e.g., skin irritation Category 2) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., amines or chlorinated solvents).
- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for organofluorine compounds.
Advanced Question: How does the aminomethylphenyl substituent influence the compound’s pharmacokinetic profile?
Methodological Answer:
- Solubility : The polar aminomethyl group enhances aqueous solubility but may reduce membrane permeability. Evaluate via shake-flask assays at physiological pH .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Compare with analogs lacking the substituent to isolate its effect.
- Plasma protein binding : Use equilibrium dialysis to measure binding affinity, as aromatic substituents often increase albumin interaction .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the dihydropyridinone ring.
- Degradation monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolytic byproducts (e.g., ring-opened amides) .
Advanced Question: How can researchers validate the compound’s selectivity across related biological targets?
Methodological Answer:
- Panel screening : Test against a broad target panel (e.g., Eurofins’ kinase profiling) to identify off-target effects.
- CRISPR knockouts : Use gene-edited cell lines to confirm target-specific activity in cellular assays .
- Crystallography : Co-crystallize the compound with putative targets (e.g., solved kinase structures from the PDB) to validate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
